N-Methyltryptamine

Biased Agonism 5-HT2A Receptor β-Arrestin Signaling

For researchers dissecting 5-HT2A signaling bias, N-Methyltryptamine (NMT) is a critical tool compound. Its inability to recruit β-arrestin2 eliminates confounding pathway crosstalk, a limitation of serotonin. Procurement managers benefit from clear regulatory documentation. - Functional Selectivity: Full G-protein pathway activation without β-arrestin2 recruitment. - High Potency: Acts as a potent serotonin releaser (EC50=22.4 nM) with 14- to 33-fold selectivity. - Reliable Supply: DEA-exempt preparation available, simplifying acquisition for qualified institutions.

Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
CAS No. 61-49-4
Cat. No. B152126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyltryptamine
CAS61-49-4
Synonyms2-(1H-indol-3-yl)-N-methylethanamine
N-methyltryptamine
N-methyltryptamine hydrochloride
N-methyltryptamine oxalate
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCNCCC1=CNC2=CC=CC=C21
InChIInChI=1S/C11H14N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,12-13H,6-7H2,1H3
InChIKeyNCIKQJBVUNUXLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility26.1 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyltryptamine: Biased Signaling & Release Profile


N-Methyltryptamine (NMT, CAS 61-49-4) is a naturally occurring, mono-methylated tryptamine alkaloid that acts as a non-selective serotonin receptor agonist. It is primarily characterized as a potent, full agonist at the serotonin 5-HT2A receptor (EC50 = 50.7 nM, Emax = 96%) [1] and a high-potency serotonin releasing agent (EC50 = 22.4 nM) [2]. Unlike its endogenous precursor tryptamine and its dimethylated derivative N,N-dimethyltryptamine (DMT), NMT's single N-methyl group confers an intermediate affinity profile at sigma receptors [3] and a unique inability to engage the β-arrestin2 signaling pathway at the 5-HT2A receptor, resulting in functional selectivity or 'biased agonism' [1]. This distinct pharmacological signature is the primary basis for its selection over closely related compounds in mechanistic studies of receptor signaling.

Biased 5-HT2A signaling studies (β-arrestin-independent agonism)
Selective serotonin release assays with minimal off-target monoamine activity
Sigma-1 receptor affinity range bridging tryptamine and DMT SAR
MAO-B substrate kinetics comparison for metabolic fate research

Why N-Methyltryptamine Cannot Be Replaced by Tryptamine or DMT


A single N-methyl substitution fundamentally differentiates NMT from its unmethylated (tryptamine) and dimethylated (DMT) analogs in terms of receptor signaling bias, metabolic stability, and transporter-mediated release. NMT acts as a biased agonist at the 5-HT2A receptor, activating G-protein signaling without recruiting β-arrestin2, a property not shared by serotonin or other tryptamines [1]. Its potency as a serotonin releaser (EC50 = 22.4 nM) also distinguishes it, with a 14- and 33-fold selectivity over dopamine and norepinephrine release, respectively [2]. Furthermore, NMT's intermediate methylation state makes it a substrate for further N-methylation to DMT by amine N-methyltransferase (INMT) [3], creating a unique metabolic intermediate role not fulfilled by either endpoint compound. These quantifiable differences in functional selectivity, release profile, and metabolic fate preclude the assumption that tryptamine or DMT can serve as a direct functional substitute for NMT in experimental systems.

Tryptamine Lacks biased agonism at 5-HT2A; robustly recruits β-arrestin2, altering downstream signaling interpretation.
DMT Displays higher sigma-1 affinity and a different monoamine release profile; cannot replicate intermediate metabolic role.
Other tryptamines Release profiles and functional selectivity at 5-HT2A may not match NMT, limiting direct interchangeability.

N-Methyltryptamine vs. Closest Analogs: Key Evidence


Biased 5-HT2A Agonism: β-Arrestin-Independent Pathway

NMT acts as a full agonist at the 5-HT2A receptor but fails to engage the β-arrestin2 signaling pathway, unlike the endogenous agonist serotonin. In a head-to-head in vivo study, serotonin-induced head-twitch response (HTR) was greatly attenuated in β-arrestin2 knock-out (βarr2-KO) mice, while NMT-induced HTR was potentiated, demonstrating a distinct, β-arrestin2-independent mechanism [1].

Biased 5-HT2A agonism
Head-to-head
NMT: full agonist, β-arrestin2-independent (βarr2-KO HTR potentiated).
5-HT: β-arrestin2-dependent (HTR attenuated in KO).
Supports β-arrestin-independent pathway research.
In vivo mouse model context; EC50/Emax data in separate assays.
Biased Agonism 5-HT2A Receptor β-Arrestin Signaling

Selective Serotonin Release vs. Other Tryptamines

NMT is a potent serotonin releasing agent with an EC50 of 22.4 nM, displaying significant functional selectivity over dopamine and norepinephrine release. This differentiates it from other psychoactive tryptamines that often show a broader or different release profile [1].

Serotonin release selectivity
Cross-study comparable
5-HT release EC50 = 22.4 nM.
14-fold over dopamine, 33-fold over norepinephrine.
Supports serotonin-specific release assays.
Rat brain synaptosome model.
Monoamine Release Serotonin Transporter Selectivity

Sigma-1 Receptor Affinity Between Tryptamine and DMT

The binding affinity of NMT for sigma-1 and sigma-2 receptors is directly correlated with the degree of N-methylation. NMT's affinity is quantitatively intermediate between the unmethylated tryptamine and the fully dimethylated DMT, as part of a class-level structure-activity relationship (SAR) [1].

Sigma-1 affinity ranking
Class-level
Tryptamine < NMT < DMT (DMT Ki = 3 nM sigma-1).
Reported structure-activity context.
Exact NMT Ki not specified; data to verify.
Sigma-1 Receptor Affinity Ranking Structure-Activity Relationship

MAO-B Substrate Kinetics vs. Tryptamine

N-Methylation of tryptamine significantly alters its substrate kinetics for monoamine oxidase (MAO) enzymes. A direct comparative study found that while N-methylation did not change MAO type specificity, it elevated the Km value for type B MAO, reducing its affinity and potentially altering its metabolic fate compared to tryptamine [1].

MAO-B substrate kinetics
Direct comparison
NMT shows elevated Km for MAO-B vs. tryptamine.
Supports metabolic stability comparison.
Rat liver MAO model; exact Km not available.
MAO Substrate Kinetics Metabolic Stability Tryptamine Analogs

Optimal Uses for N-Methyltryptamine


5-HT2A Functional Selectivity Studies

NMT is the premier tool compound for investigating G-protein biased signaling at the 5-HT2A receptor. Its unique property as a full agonist that selectively activates G-protein pathways without recruiting β-arrestin2, as demonstrated in vivo [1], makes it indispensable for dissecting the physiological roles of these distinct signaling cascades in neuropsychiatric disorders. This directly stems from its demonstrated inability to activate the β-arrestin2/Src/Akt pathway, unlike serotonin [1].

Serotonin Release Mechanism with Minimal Off-Target Activity

For experiments requiring a highly selective serotonin releasing agent, NMT provides a distinct advantage. Its 14- to 33-fold selectivity for serotonin release over dopamine and norepinephrine [2] allows researchers to attribute observed physiological effects specifically to elevated serotonin levels, reducing the complexity of interpreting results from compounds with mixed monoamine release profiles [2].

Sigma Receptor Pharmacology with Controlled Affinity

In sigma receptor research, NMT serves as a tool with an intermediate affinity that bridges the SAR gap between low-affinity tryptamine and high-affinity DMT [3]. This property is particularly useful for dose-response studies and for examining the effects of incremental N-methylation on sigma-1 receptor function, a receptor implicated in neuroprotection and cellular stress responses [3].

MAO Substrate Metabolic Fate Studies

NMT's altered kinetic interaction with MAO-B, specifically its elevated Km compared to tryptamine [4], positions it as a key comparative substrate for studies on MAO isoform specificity and the metabolic processing of endogenously methylated trace amines. This is relevant for research into conditions where MAO activity or endogenous tryptamine methylation is dysregulated [4].

Application
Selection Property
Validation Focus
5-HT2A functional selectivity studies
β-arrestin-independent agonism
G-protein vs. arrestin pathway dissociation
Serotonin release mechanism research
Selective 5-HT releasing profile
Minimal off-target monoamine release
Sigma-1 receptor pharmacology
Intermediate sigma-1 affinity
SAR of N-methylation on sigma binding
MAO metabolic fate research
Altered MAO-B substrate Km
Comparative substrate kinetics with tryptamine

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